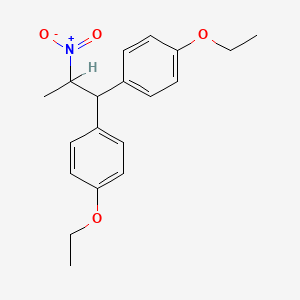

1,1-Bis(p-ethoxyphenyl)-2-nitropropane

Description

Structure

3D Structure

Properties

CAS No. |

26258-70-8 |

|---|---|

Molecular Formula |

C19H23NO4 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

1-ethoxy-4-[1-(4-ethoxyphenyl)-2-nitropropyl]benzene |

InChI |

InChI=1S/C19H23NO4/c1-4-23-17-10-6-15(7-11-17)19(14(3)20(21)22)16-8-12-18(13-9-16)24-5-2/h6-14,19H,4-5H2,1-3H3 |

InChI Key |

TZAHJOSARIOWIQ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)[N+](=O)[O-] |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)[N+](=O)[O-] |

Synonyms |

1,1-bis(p-ethoxyphenyl)-2-nitropropane GH 74 GH-74 |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Bis P Ethoxyphenyl 2 Nitropropane and Analogues

Classical Synthetic Routes to Diarylalkanes and Nitropropanes

The traditional synthesis of 1,1-diaryl-2-nitroalkane structures, including the target compound 1,1-Bis(p-ethoxyphenyl)-2-nitropropane, primarily relies on two cornerstone reactions of organic chemistry: condensation reactions and Friedel-Crafts alkylations. These methods provide fundamental pathways to assemble the core structure of the molecule.

Condensation Reactions Involving Aromatic Aldehydes and Nitroalkanes

A principal method for the synthesis of β-nitro alcohols, which are precursors to nitroalkanes, is the Henry reaction, also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a plausible route involves the Henry reaction between 4,4'-diethoxybenzophenone and 2-nitropropane (B154153).

The mechanism commences with the deprotonation of 2-nitropropane at the α-carbon by a base, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 4,4'-diethoxybenzophenone. Subsequent protonation of the resulting alkoxide yields the corresponding β-nitro alcohol. This intermediate can then be subjected to reductive dehydroxylation to afford the final product, this compound.

A variety of bases can be employed to catalyze the Henry reaction, ranging from inorganic bases like sodium hydroxide (B78521) to non-ionic organic bases. The choice of base and reaction conditions can influence the yield and selectivity of the reaction.

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product Type | Reference |

| Aldehyde/Ketone | Nitroalkane | Base (e.g., NaOH, Et3N) | Various | β-Nitro Alcohol | wikipedia.orgorganic-chemistry.org |

| Benzaldehyde | Nitromethane | Zinc Triflate, DIPEA, N-methylephedrine | - | Enantioselective β-Nitro Alcohol | wikipedia.org |

| Aromatic Aldehydes | Nitromethane | Quinine Derivatives | - | Asymmetric β-Nitro Alcohol | wikipedia.org |

| p-Nitrobenzaldehyde | Nitromethane | Copper (II) Complex | Methanol | Enantioselective β-Nitro Alcohol | orgsyn.org |

Friedel-Crafts Type Alkylation Approaches Utilizing Nitroalkanes

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings. In the context of synthesizing this compound, a conceivable Friedel-Crafts approach would involve the reaction of phenetole (B1680304) (ethoxybenzene) with a suitable electrophile derived from 2-nitropropane. A potential electrophile could be a protonated 2-nitropropene (B1617139) or a related species generated in situ under acidic conditions.

This reaction would proceed via electrophilic aromatic substitution, where the electron-rich phenetole ring attacks the carbocationic center of the electrophile. The reaction would need to occur twice to form the 1,1-diaryl structure. However, this approach is fraught with challenges, including the potential for polysubstitution and rearrangement of the alkylating agent. Furthermore, the nitro group can be sensitive to the strong Lewis or Brønsted acids typically used as catalysts in Friedel-Crafts reactions.

Advanced Synthetic Strategies and Reaction Mechanisms

Modern synthetic chemistry offers more sophisticated and controlled methods for the synthesis of complex molecules like this compound. These advanced strategies focus on achieving high stereoselectivity, employing efficient catalytic systems, and utilizing convergent multicomponent reactions.

Development of Stereoselective Synthetic Pathways

The synthesis of chiral molecules is a major focus of contemporary organic chemistry. In the case of 1,1-diaryl-2-nitropropanes, the carbon atom bearing the nitro group is a stereocenter. The development of stereoselective synthetic pathways allows for the preparation of specific enantiomers or diastereomers of these compounds.

Asymmetric versions of the Henry reaction have been extensively developed, employing chiral catalysts to control the stereochemical outcome. wikipedia.orgorganic-chemistry.org These catalysts, often metal complexes with chiral ligands or organocatalysts, create a chiral environment that favors the formation of one enantiomer of the β-nitro alcohol product over the other. For instance, copper(II) complexes with chiral diamine ligands have been shown to be effective in catalyzing the asymmetric Henry reaction between aldehydes and nitroalkanes, yielding β-nitroalcohols with high enantiomeric excess. orgsyn.org

Catalyst Systems in Nitroalkane Chemistry Relevant to Compound Synthesis

The choice of catalyst is crucial in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under milder conditions. In the synthesis of nitroalkanes and their derivatives, various catalytic systems have been developed.

For condensation reactions like the Henry reaction, a range of catalysts from simple bases to complex chiral metal-ligand systems are utilized. wikipedia.orgorganic-chemistry.org The development of organocatalysts, which are small, metal-free organic molecules, has provided a powerful tool for asymmetric synthesis. Chiral thioureas and phosphoric acids are examples of organocatalysts that have been successfully applied in stereoselective additions to nitroalkenes.

The following table summarizes different catalyst systems used in reactions involving nitroalkanes:

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

| Asymmetric Henry Reaction | Copper(I)-Bis(sulfonamide)-Diamine Ligand | Aldehydes, Nitroalkanes | High diastereo- and enantioselectivity | organic-chemistry.org |

| Asymmetric Henry Reaction | Chiral Diamine-Cu(OAc)2 Complex | Aldehydes, Nitroalkanes | Practical and enantioselective | organic-chemistry.org |

| Enantioselective Nitroaldol | Cinchona Alkaloids | α-Ketoesters, Nitroalkanes | High enantiomeric excess | organic-chemistry.org |

Multi-Component Reactions for Structural Elaboration

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a complex product that incorporates atoms from all starting materials. researchgate.net MCRs offer significant advantages in terms of step economy, time, and resource efficiency.

For the synthesis of highly functionalized nitroalkanes, MCRs provide a powerful strategy. For example, a four-component reaction involving an amine, an aldehyde, nitromethane, and a β-dicarbonyl compound has been used to synthesize pyrrole (B145914) derivatives. mdpi.com While a direct MCR for this compound is not explicitly reported, the principles of MCRs could be applied to develop a convergent synthesis. A hypothetical MCR could involve the one-pot reaction of phenetole, an electrophile derived from 2-nitropropane, and another component to rapidly assemble the target structure or a close precursor. Pseudo-multicomponent reactions, where one reactant participates in multiple steps, also represent a viable strategy for building molecular complexity. nih.gov

Investigation of Key Synthetic Intermediates and Precursors

The construction of this compound necessitates the strategic selection and preparation of key precursors that will ultimately be coupled to form the final structure. The primary disconnection for this molecule suggests a retrosynthetic analysis pointing towards a diaryl electrophile and a nitroalkane nucleophile. A crucial reaction for this type of bond formation is the Henry Reaction, also known as the nitroaldol reaction, which involves the base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound (aldehyde or ketone). organic-chemistry.org

A plausible synthetic route would involve the reaction between a diaryl ketone and a nitroalkane. The key precursors for the synthesis of this compound are detailed below.

Key Precursors:

p,p'-Diethoxybenzophenone: This diaryl ketone serves as the electrophilic component. It provides the 1,1-bis(p-ethoxyphenyl) portion of the target molecule. Its synthesis can be achieved through a Friedel-Crafts acylation of ethoxybenzene with p-ethoxybenzoyl chloride or via the oxidation of 1,1-bis(p-ethoxyphenyl)methanol.

Nitroethane: This nitroalkane acts as the nucleophilic component, providing the 2-nitropropane fragment of the final molecule.

The initial step would likely be a Henry reaction between p,p'-diethoxybenzophenone and nitroethane. This reaction would form the intermediate 1,1-bis(p-ethoxyphenyl)-2-nitropropan-2-ol. Subsequent dehydration of this tertiary nitroaldol adduct would yield a nitroalkene, which could then be reduced to the target saturated nitroalkane, this compound.

An alternative, though less direct, precursor could be 1,1-bis(p-ethoxyphenyl)ethane, which would require a challenging selective nitration at the 2-position of the propane (B168953) chain. Therefore, the Henry reaction pathway starting from the corresponding ketone is a more conventional and controllable approach.

The synthesis of a related dialdehyde, 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane, was initiated from cyclopentanone (B42830) and O-cresol, indicating that ketone-phenol condensation is a viable method for creating complex bis-aryl structures that can be further functionalized. researchgate.net This highlights the general strategy of building the diaryl framework first, followed by the introduction of the nitroalkyl chain.

| Precursor Name | Chemical Structure | Role in Synthesis | Potential Synthesis Method |

| p,p'-Diethoxybenzophenone | (C₂H₅OC₆H₄)₂CO | Electrophilic ketone providing the diaryl framework | Friedel-Crafts acylation of ethoxybenzene |

| Nitroethane | CH₃CH₂NO₂ | Nucleophilic nitroalkane providing the nitropropyl group | Commercially available |

| 1,1-bis(p-ethoxyphenyl)-2-nitropropan-2-ol | (C₂H₅OC₆H₄)₂C(OH)CH(NO₂)CH₃ | Key intermediate from the Henry reaction | Henry reaction of p,p'-diethoxybenzophenone and nitroethane |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. The central reaction to optimize is the Henry reaction, followed by the subsequent dehydration and reduction steps.

The Henry reaction is base-catalyzed, and the choice of base is critical. organic-chemistry.org For the synthesis of β-hydroxy nitro compounds, only small amounts of a base are typically used to prevent the subsequent elimination of water to form nitroalkenes. organic-chemistry.org However, if the nitroalkene is the desired intermediate for subsequent reduction, reaction conditions can be tuned to favor this elimination.

Bayesian optimization has been demonstrated as a powerful tool for rapidly identifying improved reaction conditions with a minimal number of experiments. mdpi.com This methodology could be applied to the synthesis of this compound to efficiently screen various parameters.

Key Parameters for Optimization in the Henry Reaction:

Catalyst/Base: A variety of bases can be used, from simple inorganic bases like sodium hydroxide to more complex organic bases and phase-transfer catalysts. For asymmetric synthesis, chiral catalysts such as copper(I) complexes with bis(sulfonamide)-diamine ligands have been employed. organic-chemistry.org

Solvent: The choice of solvent can influence the reaction rate and selectivity. Solvents like methanol, ethanol, or THF are commonly used. psu.edujetir.org

Temperature: The reaction temperature can affect the rate of both the addition and the subsequent elimination reaction. Lower temperatures generally favor the formation of the nitroaldol adduct.

Reactant Ratio: The molar ratio of the ketone to the nitroalkane can be adjusted to maximize the conversion of the limiting reagent.

Optimization of Subsequent Steps:

Following the Henry reaction, the dehydration of the resulting nitroaldol can often be achieved by heating or by using a dehydrating agent. The final reduction of the nitroalkene intermediate to the saturated nitroalkane can be carried out using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation.

A study on the synthesis of 4,4'-(ethane-1,2-diyl)dianiline involved the reduction of a dinitro compound using hydrazine (B178648) hydrate (B1144303) with a Raney Nickel catalyst in methanol, achieving a high yield. jetir.org Similar conditions could be explored for the reduction step in the synthesis of this compound. The use of a palladium/carbon catalyst with hydrazine hydrate has also been reported for the reduction of nitro groups. google.com

The table below summarizes potential conditions for the key synthetic steps, drawing analogies from related literature.

| Reaction Step | Parameter | Condition/Reagent | Purpose/Effect | Reference |

| Henry Reaction | Catalyst/Base | Tetrabutylammonium fluoride (B91410) (TBAF) | Promotes the nitroaldol addition. | psu.edu |

| Solvent | Tetrahydrofuran (THF) | Common solvent for Henry reactions. | psu.edu | |

| Temperature | 25 °C | Standard room temperature condition. | psu.edu | |

| Dehydration | Method | Heating or acid catalysis | Promotes elimination of water to form a nitroalkene. | organic-chemistry.org |

| Reduction | Reducing Agent | Hydrazine Hydrate / Raney Nickel | Reduces the nitroalkene to a saturated nitroalkane. | jetir.org |

| Solvent | Methanol | Solvent for the reduction reaction. | jetir.org | |

| Temperature | 60-65 °C | Optimized temperature for the reduction. | jetir.org |

Continuous flow synthesis offers another avenue for optimization, allowing for precise control over reaction parameters and potentially improving yield and safety. nih.govunica.it Automated optimization platforms can screen variables such as temperature and flow rate to rapidly identify optimal conditions. nih.gov

Chemical Reactivity and Transformation Mechanisms of 1,1 Bis P Ethoxyphenyl 2 Nitropropane

Reactions Involving the Nitro Group

The nitro group is a versatile functional group capable of a wide range of transformations. For a secondary nitroalkane like 1,1-Bis(p-ethoxyphenyl)-2-nitropropane, several reaction pathways are theoretically possible.

Reductive Functionalization Pathways of the Nitro Moiety

The reduction of nitroalkanes can yield various products depending on the reagents and conditions used. Generally, aliphatic nitro compounds can be reduced to amines, hydroxylamines, or oximes. nih.gov Common methods include catalytic hydrogenation over platinum or nickel catalysts, or the use of metals like iron or zinc in acidic media. nih.govgoogle.comresearchgate.net For instance, catalytic hydrogenation with palladium on carbon (Pd/C) is a standard method for reducing both aliphatic and aromatic nitro groups to primary amines. researchgate.net Alternatively, reagents like zinc dust with ammonium (B1175870) chloride are known to convert nitroalkanes to hydroxylamines. nih.gov The specific outcomes for this compound have not been reported.

Nucleophilic and Electrophilic Activation of Nitroalkane Derivatives

The carbon atom alpha to the nitro group in a secondary nitroalkane is acidic and can be deprotonated by a base to form a nitronate anion. This anion is a potent nucleophile and can react with various electrophiles, a foundational principle in C-C bond formation. ontosight.ai The reactivity of such nitronates is central to reactions like the Henry reaction.

Henry (Nitroaldol) Reaction and its Stereochemical Implications

The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org The resulting β-hydroxy nitro compound is a valuable synthetic intermediate. wikipedia.org For this compound, reaction with an aldehyde in the presence of a base would theoretically yield a β-hydroxy nitroalkane. The stereochemical outcome of such a reaction, which would create new stereocenters, would depend heavily on the specific catalysts and conditions employed, but no studies specific to this substrate are available.

Nef Reaction Pathways for Conversion to Carbonyl Species

The Nef reaction is a classic transformation that converts a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or ketone, respectively). chembk.comuni.lu The reaction proceeds by forming the nitronate salt, which is then hydrolyzed under acidic conditions. chembk.cominchem.org For this compound, a secondary nitroalkane, the Nef reaction would be expected to yield the corresponding ketone, 1,1-Bis(p-ethoxyphenyl)acetone. While the general mechanism is well-understood, involving protonation of the nitronate to form a nitronic acid followed by hydrolysis, chembk.com specific conditions and yields for this transformation on this compound are not documented.

Reactions Involving the Diarylalkane Core

The stability of the two p-ethoxyphenyl groups suggests they are less reactive than the nitroalkane moiety, though they can participate in reactions under specific conditions.

Dehydrohalogenation and Elimination Reaction Studies

Dehydrohalogenation is an elimination reaction that removes a hydrogen and a halogen from adjacent carbons, typically to form an alkene. This reaction is not directly applicable to this compound itself, as it lacks a halogen. However, if a halogen were introduced on the propane (B168953) chain in a derivative, a base-induced elimination could theoretically occur. Such studies, which would explore the formation of a substituted styrene (B11656) derivative, have not been found in the surveyed literature.

Hydrolytic Stability and Mechanistic Investigation of Related Structures

The core of the molecule features a nitropropane group. Primary and secondary nitroalkanes, such as the 2-nitropropane (B154153) unit in the target molecule, can undergo hydrolysis, particularly under basic conditions, through a mechanism involving the formation of a nitronate anion. The acidity of the α-hydrogen at the C-2 position is enhanced by the electron-withdrawing nitro group, facilitating its removal by a base. The resulting nitronate can then be hydrolyzed to a ketone (in this case, a substituted acetophenone (B1666503) derivative) and nitrous oxide, a process known as the Nef reaction.

The presence of two p-ethoxyphenyl groups on the adjacent carbon (C-1) significantly influences this process. The ethoxy groups are electron-donating through resonance, which can affect the stability of intermediates and transition states during hydrolysis. However, the primary site of hydrolytic attack is typically the C-N bond of the nitro group or the ether linkages of the ethoxy groups.

Hydrolysis of the ether linkages would require more forcing conditions, such as strong acids, and is generally slower than the reactions involving the nitro group.

To illustrate the potential hydrolytic behavior, the following table presents hypothetical hydrolysis rate constants for a series of 1,1-diaryl-2-nitropropanes under neutral conditions. This data is illustrative and intended to demonstrate the expected electronic effects of substituents.

Table 1: Illustrative Hydrolysis Rate Constants for Substituted 1,1-Diaryl-2-nitropropanes

| Substituent (X) on Phenyl Ring | Hypothetical Rate Constant (k_hyd) at 25°C (s⁻¹) |

|---|---|

| p-OCH₃ | 1.5 x 10⁻⁷ |

| p-OC₂H₅ | 1.2 x 10⁻⁷ |

| H | 8.0 x 10⁻⁸ |

| p-Cl | 2.5 x 10⁻⁸ |

| p-NO₂ | 5.0 x 10⁻⁹ |

Note: This table is for illustrative purposes only and the data is not based on experimental results for the specific compounds.

The trend in this illustrative table suggests that electron-donating groups like ethoxy would slightly decrease the rate of hydrolysis compared to an unsubstituted phenyl group, potentially by destabilizing a negatively charged transition state. Conversely, electron-withdrawing groups would be expected to accelerate the reaction.

Exploration of Radical-Mediated Transformations

The this compound molecule possesses sites susceptible to radical attack. The C-H bond at the 2-position is activated by the adjacent nitro group, making it a potential site for hydrogen atom abstraction by radical species. This would generate a stabilized secondary radical.

Furthermore, the nitro group itself can participate in radical reactions. Nitroaromatic and nitroalkane compounds are known to undergo reduction to form radical anions. These radical anions can then undergo further transformations, including fragmentation or reaction with other molecules. For instance, radical-initiated reactions of nitroalkanes can lead to the formation of various products, including oximes and alcohols.

The general stability of radicals follows the order: tertiary > secondary > primary. The radical formed by hydrogen abstraction from the C-2 position of this compound would be a secondary radical, stabilized by the adjacent nitro group and the two phenyl rings.

While specific studies on the radical-mediated transformations of this compound are scarce, data from related systems can provide insight. For example, the rate constants for the addition of methyl radicals to the aci-anions of various nitroalkanes have been measured, demonstrating the susceptibility of the nitroalkane functionality to radical attack.

Table 2: Rate Constants for the Addition of Methyl Radicals to Aci-Anions of Nitroalkanes

| Nitroalkane Aci-Anion | Rate Constant (k) at 22°C (M⁻¹s⁻¹) |

|---|---|

| Nitromethane | 1.3 x 10⁸ |

| Nitroethane | 1.6 x 10⁷ |

| 1-Nitropropane | 1.4 x 10⁷ |

| 2-Nitropropane | 2.4 x 10⁶ |

Source: Based on data for related nitroalkanes.

This data indicates that the steric hindrance around the nitro group influences the rate of radical addition. For this compound, the bulky diarylmethyl group would be expected to sterically hinder the approach of radicals to the nitro group, potentially leading to a lower reaction rate compared to simpler nitroalkanes.

Mechanistic Studies of Aromatic Substituent Effects on Reactivity

The two p-ethoxyphenyl groups play a crucial role in modulating the reactivity of the entire molecule. The ethoxy group is an ortho-, para-directing and activating substituent in electrophilic aromatic substitution reactions. This is due to the electron-donating resonance effect of the oxygen lone pairs, which outweighs its electron-withdrawing inductive effect. This activation makes the aromatic rings more susceptible to attack by electrophiles.

In the context of the reactions involving the nitropropane moiety, the electronic effects of the p-ethoxy substituents are transmitted through the phenyl rings to the benzylic carbon (C-1). This can influence the stability of any intermediates or transition states that develop charge at this position.

The Hammett equation is a valuable tool for quantifying the effect of substituents on the reactivity of aromatic compounds. A Hammett plot correlates the logarithm of the reaction rate constant (or equilibrium constant) with a substituent constant (σ) that reflects the electronic properties of the substituent. The slope of this plot, the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects.

While a specific Hammett study for the reactions of this compound is not available, data from related 1,1-diaryl systems can provide a basis for understanding these effects. For instance, in reactions where a positive charge develops at the benzylic carbon in the transition state, electron-donating groups like ethoxy would be expected to accelerate the reaction, leading to a negative ρ value. Conversely, for reactions where a negative charge develops, a positive ρ value would be anticipated.

Table 3: Illustrative Hammett Data for a Hypothetical Solvolysis of 1,1-Diaryl-2-propyl Derivatives

| Substituent (X) | σ (para) | Hypothetical log(k/k₀) |

|---|---|---|

| OCH₃ | -0.27 | 0.60 |

| OC₂H₅ | -0.24 | 0.55 |

| CH₃ | -0.17 | 0.38 |

| H | 0.00 | 0.00 |

| Cl | 0.23 | -0.50 |

| NO₂ | 0.78 | -1.70 |

Note: This table is for illustrative purposes to demonstrate the Hammett relationship and the data is not from a specific experimental study of the named compounds.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 1,1-Bis(p-ethoxyphenyl)-2-nitropropane, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and ethoxy protons. The p-substituted ethoxyphenyl groups result in a characteristic AA'BB' splitting pattern for the aromatic protons. The propane (B168953) backbone displays signals for the methine (CH) and methyl (CH₃) protons, with their chemical shifts influenced by the adjacent nitro and aromatic groups.

The ¹³C NMR spectrum complements the proton data, showing signals for each unique carbon atom. The chemical shifts of the carbons in the ethoxy groups, the aromatic rings, and the nitropropane moiety can be predicted based on the analysis of similar structures. For instance, the carbon attached to the nitro group is expected to appear in the 75-85 ppm range, a characteristic region for carbons bearing a nitro substituent. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |

|---|---|---|

| Aromatic CH (ortho to -OEt) | 6.80-6.90 (d) | 114-115 |

| Aromatic CH (meta to -OEt) | 7.10-7.20 (d) | 130-131 |

| Aromatic C (ipso, C-CH) | - | 135-136 |

| Aromatic C (ipso, C-O) | - | 157-158 |

| Propane C1-H | 4.40-4.50 (d) | 50-52 |

| Propane C2-H | 4.80-4.90 (m) | 80-82 |

| Propane C3-H₃ | 1.55-1.65 (d) | 16-18 |

| Ethoxy -OCH₂- | 3.95-4.05 (q) | 63-64 |

While ¹H and ¹³C NMR provide primary data, 2D NMR techniques are essential for confirming the assignments and piecing together the molecular structure. bas.bg

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the C1-H and C2-H of the propane backbone, and between the C2-H and the C3-H₃ protons. It would also confirm the coupling between the methylene (B1212753) and methyl protons of the ethoxy groups.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal in Table 1 to its corresponding carbon signal, for example, confirming the assignment of the C2-H proton to the C2 carbon at ~81 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons separated by two or three bonds. It is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the C1-H proton to the aromatic carbons of both phenyl rings, confirming the 1,1-diaryl substitution pattern. Correlations from the ethoxy methylene protons to the ipso-aromatic carbon (C-O) would also be expected.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can help in determining the preferred conformation of the molecule in solution by showing through-space interactions, for instance, between the protons of the propane backbone and the aromatic protons of the ethoxyphenyl groups. bas.bg

Solid-State NMR (ssNMR) is a powerful technique for studying molecules in their crystalline or amorphous solid forms. chemrxiv.org While no specific ssNMR data for this compound are currently available, this method could provide valuable information. It can distinguish between different crystalline forms (polymorphs) and reveal details about molecular conformation and packing in the solid state that may differ from the solution state.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. longdom.org The spectrum of this compound would be dominated by absorptions from the nitro, ether, and aromatic components.

Table 2: Characteristic IR and Raman Bands for this compound (Based on typical functional group frequencies from reference data.) nist.govnist.gov

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1540-1560 |

| Nitro (NO₂) | Symmetric Stretch | 1370-1390 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

| Aromatic C=C | Ring Stretch | 1600-1610, 1500-1515 |

| Aryl-O-C (Ether) | Asymmetric Stretch | 1240-1260 |

| Aryl-O-C (Ether) | Symmetric Stretch | 1030-1050 |

The most diagnostic peaks are the strong stretches of the nitro group. The presence of both strong IR and Raman bands for the aromatic ring vibrations would confirm the p-disubstituted pattern. longdom.orgchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular formula for this compound is C₁₉H₂₃NO₄, corresponding to a monoisotopic mass of 329.1627 Da. uni.lu

High-resolution mass spectrometry (HRMS) would confirm this exact mass. In typical electrospray ionization (ESI) mass spectra, the molecule is expected to be observed as protonated or sodiated adducts. nih.gov

Table 3: Predicted ESI-MS Adducts

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₉H₂₄NO₄]⁺ | 330.1700 |

| [M+Na]⁺ | [C₁₉H₂₃NNaO₄]⁺ | 352.1519 |

Under electron ionization (EI) or collision-induced dissociation (CID), the molecule would fragment in a predictable manner. dtic.mil Key fragmentation pathways would include:

Loss of the nitro group: [M - NO₂]⁺ (m/z 283)

Benzylic cleavage: Cleavage of the C1-C2 bond, leading to a stable diphenylmethyl-type cation [CH(C₆H₄OEt)₂]⁺ (m/z 257).

Loss of an ethoxy group: [M - OCH₂CH₃]⁺

Loss of an ethyl group: [M - CH₂CH₃]⁺

X-ray Crystallography for Solid-State Molecular Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation and intermolecular interactions within the crystal lattice. nih.gov

While a crystal structure for this compound itself is not publicly documented, the structure of the closely related compound 1,1-bis-(p-ethoxyphenyl)-2,2-dimethylpropane has been solved. rsc.org This analogue crystallizes in the orthorhombic space group Pca2₁. Its analysis revealed a non-symmetrical trans-configuration of the two ethoxy groups and provided exact dimensions of the molecule. rsc.org

A similar crystallographic study on this compound would be expected to yield comparable data, allowing for:

Unambiguous confirmation of the molecular constitution.

Determination of the relative stereochemistry at C1 and C2.

Analysis of the conformation of the ethoxy groups and the orientation of the nitro group relative to the rest of the molecule.

Investigation of intermolecular interactions, such as C-H···O hydrogen bonds or π–π stacking, which dictate the crystal packing. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,1-bis-(p-ethoxyphenyl)-2,2-dimethylpropane |

| 1-nitropropane |

| 2-nitropropane (B154153) |

| 1,1-bis-(p-chlorophenyl)-2,2-dichlorocyclopropane |

| 2,2-Bis[4-(4-aminophenoxy)phenyl]propane |

Other Advanced Spectroscopic Techniques for Characterization (e.g., UV-Vis Spectroscopy)

Beyond the foundational spectroscopic methods of NMR and IR, a more comprehensive understanding of the electronic and structural properties of this compound can be achieved through other advanced spectroscopic techniques. Among these, Ultraviolet-Visible (UV-Vis) spectroscopy is particularly insightful for characterizing the chromophoric systems within the molecule.

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. The absorption of light energy promotes an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which a molecule absorbs light are determined by the nature of its chromophores—the parts of the molecule that absorb light.

In the case of this compound, the primary chromophores are the two p-ethoxyphenyl groups and the nitro group. The benzene (B151609) rings within the p-ethoxyphenyl groups contain π-electrons that can undergo π → π* transitions, which typically result in strong absorption bands in the UV region. The presence of the ethoxy (–O–CH₂CH₃) substituents, which are auxochromes, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

The nitro group (–NO₂) is also a significant chromophore. It can exhibit both n → π* and π → π* transitions. The n → π* transition involves the promotion of a non-bonding electron from an oxygen atom to an antibonding π* orbital and typically appears as a weak absorption band at longer wavelengths.

While specific experimental UV-Vis spectral data for this compound is not extensively reported in publicly available literature, the expected absorption maxima can be inferred from the analysis of its constituent chromophores and related compounds.

Detailed Research Findings

Research on the UV-Vis spectra of substituted benzenes and nitroalkanes provides a basis for predicting the spectral characteristics of this compound. For instance, p-substituted aromatic compounds often display distinct absorption bands. The electronic transitions in the benzene ring are influenced by the electronic nature of the substituents. The ethoxy group is an electron-donating group, which increases the electron density of the aromatic ring and affects the energy of the π orbitals.

General studies on the UV-Vis spectroscopy of nitroalkanes indicate that the n → π* transition of the nitro group typically occurs in the region of 270-280 nm. nist.gov The π → π* transitions of the aromatic rings in similar molecules are generally observed at shorter wavelengths, often below 250 nm. researchgate.netscience-softcon.de

The following interactive table summarizes the expected UV-Vis absorption data for this compound based on the analysis of its chromophoric components and data from related structures.

| Chromophore | Type of Transition | Expected Wavelength (λmax) Range (nm) | Expected Molar Absorptivity (ε) Range (L·mol⁻¹·cm⁻¹) |

| p-Ethoxyphenyl | π → π | 220 - 240 | 10,000 - 20,000 |

| p-Ethoxyphenyl | π → π (benzenoid) | 260 - 280 | 500 - 2,000 |

| Nitro (NO₂) | n → π* | 270 - 290 | 10 - 100 |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic characteristics of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a molecule like 1,1-Bis(p-ethoxyphenyl)-2-nitropropane, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can predict bond lengths, bond angles, and dihedral angles. epstem.netaip.org

For instance, in a study of a related compound, 2,7-bis(4-methoxyphenyl)-9,9-dipropyl-9H-fluorene, DFT calculations at the B3LYP/6-311G level were used to obtain the optimized structure and thermodynamic properties. aip.org Similar calculations for this compound would reveal the spatial orientation of the two p-ethoxyphenyl rings relative to each other and the nitropropane moiety. The results of such calculations are crucial for understanding the molecule's stability and interactions.

Illustrative Optimized Geometry Parameters (Hypothetical) This table presents hypothetical data based on typical values for similar organic molecules, as specific data for the target compound is not available.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-N (nitro group) | ~1.49 |

| Bond Length (Å) | C-C (propane backbone) | ~1.54 |

| Bond Length (Å) | C-O (ethoxy group) | ~1.37 |

| Bond Angle (°) | O-N-O (nitro group) | ~125 |

| Dihedral Angle (°) | Phenyl-C-C-N | Variable (dependent on conformation) |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. aip.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For aromatic compounds, the HOMO is often a π-orbital associated with the phenyl rings, and the LUMO is a π*-antibonding orbital. In this compound, the electron-donating ethoxy groups would be expected to raise the HOMO energy, while the electron-withdrawing nitro group would lower the LUMO energy, likely resulting in a relatively small HOMO-LUMO gap compared to unsubstituted parent structures.

Illustrative Frontier Orbital Energies (Hypothetical) This table presents hypothetical data based on typical values for similar organic molecules, as specific data for the target compound is not available.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. github.io The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.netmdpi.com The accuracy of these predictions has significantly improved with the development of better functionals and the inclusion of solvent effects. nih.gov

Predicting the ¹H and ¹³C NMR spectra for this compound would involve calculating the chemical shifts for each unique proton and carbon atom in the molecule. These predictions are invaluable for confirming the structure of synthesized compounds and for assigning signals in experimentally obtained spectra.

Illustrative Predicted ¹H NMR Chemical Shifts (Hypothetical) This table presents hypothetical data based on typical values for similar organic molecules, as specific data for the target compound is not available.

| Proton Environment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (ortho to -OEt) | 6.8 - 7.0 |

| Aromatic (meta to -OEt) | 7.1 - 7.3 |

| -OCH₂- (ethoxy) | 3.9 - 4.1 |

| -CH₃ (ethoxy) | 1.3 - 1.5 |

| -CH- (propane backbone) | 4.5 - 4.7 |

| -CH(NO₂) - (propane backbone) | 4.8 - 5.0 |

| -CH₃ (propane backbone) | 1.5 - 1.7 |

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecules with rotatable single bonds, such as this compound, can exist in various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is typically done by systematically rotating the bonds and calculating the energy of each resulting structure.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions, mapping out the energy changes that occur as reactants are converted to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, one could model various reactions, such as its synthesis or potential degradation pathways. For example, the synthesis often involves a Henry reaction between an aldehyde and a nitroalkane. acs.org Modeling this reaction would provide insights into the mechanism and factors that could improve the yield.

Prediction of Global Chemical Reactivity Parameters

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO)/2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO)/2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = χ² / (2η).

These parameters are useful for comparing the reactivity of different molecules and for predicting how a molecule will behave in a chemical reaction. For this compound, the presence of both electron-donating (ethoxy) and electron-withdrawing (nitro) groups would lead to interesting values for these reactivity indices, suggesting a molecule with both nucleophilic (at the phenyl rings) and electrophilic (at the nitro-substituted carbon) character.

Comparison of Theoretical Predictions with Experimental Data

Although specific comparative studies are absent, predicted data for some properties of this compound have been calculated and are available in chemical databases. These predictions are based on established computational algorithms. For instance, the predicted octanol-water partition coefficient (XlogP) is 4.6, indicating a high degree of lipophilicity. uni.lu

Furthermore, predicted collision cross-section (CCS) values, which are relevant in ion mobility mass spectrometry, have been calculated for various adducts of the molecule. These theoretical values provide an estimation of the ion's size and shape in the gas phase. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 330.17000 | 180.1 |

| [M+Na]+ | 352.15194 | 183.9 |

| [M-H]- | 328.15544 | 186.1 |

| [M+NH4]+ | 347.19654 | 192.7 |

| [M+K]+ | 368.12588 | 177.4 |

| [M+H-H2O]+ | 312.15998 | 176.0 |

| [M+HCOO]- | 374.16092 | 202.1 |

| [M+CH3COO]- | 388.17657 | 206.4 |

| [M+Na-2H]- | 350.13739 | 182.5 |

| [M]+ | 329.16217 | 182.0 |

| [M]- | 329.16327 | 182.0 |

Data sourced from PubChemLite. uni.lu

The absence of published experimental data for properties like bond lengths, bond angles, and spectroscopic details prevents a thorough validation of these theoretical predictions for this compound. For many similar organic molecules, researchers often perform Density Functional Theory (DFT) calculations to predict such parameters and then compare them with results from techniques like X-ray crystallography, NMR, and FTIR spectroscopy. This comparative approach has been successfully applied to various substituted biphenyl (B1667301) and nitro compounds to elucidate their structural and electronic properties. However, a similar dedicated study for this compound has not been identified in the current body of scientific literature.

Environmental Transformation Pathways and Mechanistic Degradation Studies

Mechanistic Biodegradation Pathways by Microorganisms

Microorganisms play a crucial role in the breakdown of complex organic molecules in the environment. The structure of 1,1-Bis(p-ethoxyphenyl)-2-nitropropane suggests that it is susceptible to microbial attack through several enzymatic actions, primarily targeting the nitropropane side chain and the ethoxy groups. Biodegradation is expected to proceed under both aerobic and anaerobic conditions, likely involving a consortium of bacteria and fungi.

The biodegradation of this compound is anticipated to produce a series of intermediate metabolites before potential mineralization. Based on analogous compounds, key transformation steps likely include denitration, O-de-ethoxylation, and hydroxylation.

Anaerobic Degradation: Studies on the closely related insecticide methoxychlor (B150320) show that primary degradation occurs more rapidly under anaerobic conditions. nih.gov The initial step for methoxychlor is a dechlorination reaction. nih.gov By analogy, for this compound, an initial transformation would likely involve the reduction or elimination of the nitro group. Following this, anaerobic biodegradation of methoxychlor leads to demethylated (hydroxy) derivatives. who.int This suggests that subsequent O-de-ethoxylation of the ethoxy groups on the phenyl rings of our target compound would be a probable step, yielding mono- and di-hydroxy analogs.

Aerobic Degradation: Aerobic degradation of methoxychlor is significantly slower than anaerobic breakdown. who.int However, once anaerobic processes have initiated primary degradation, subsequent exposure to aerobic conditions can greatly enhance mineralization to CO2. nih.govasm.org For this compound, this implies a sequential anaerobic-aerobic pathway would be most effective for complete degradation.

Fungal Biotransformation: White-rot fungi, such as Phanerochaete chrysosporium, are known for their ability to degrade persistent organic pollutants. This fungus metabolizes methoxychlor into several products via dechlorination and hydroxylation, including 1,1-dichloro-2,2-bis(4-methoxyphenyl)ethane and 2,2,2-trichloro-1,1-bis(4-methoxyphenyl)ethanol. nih.gov This suggests that fungi could simultaneously or sequentially attack both the propane (B168953) chain and the nitro group of this compound.

Nitropropane Moiety Degradation: The 2-nitropropane (B154153) portion of the molecule is a likely point of initial enzymatic attack. Studies on 2-nitropropane itself show that it can be biodegraded by various fungi, including Neurospora crassa and Fusarium oxysporum, with acetone (B3395972) and nitrite (B80452) identified as the primary end-products. researchgate.net

Bis-phenyl Moiety Degradation: The biodegradation of bisphenol A (BPA), another bis-phenyl compound, can result in the formation of hydroxylated intermediates such as 2,2-bis(4-hydroxyphenyl)-1-propanol, which has been identified as a persistent metabolite in some environmental waters. nih.govresearchgate.net This further supports the likelihood of hydroxylation on the propane backbone of the target compound.

Table 1: Proposed Microbial Biotransformation Pathways and Potential Products

| Transformation Step | Analogous Reaction (Compound) | Proposed Intermediate/End-Product for this compound | References |

|---|---|---|---|

| Denitration/Reduction of Nitro Group | Dechlorination (Methoxychlor) / Denitration (Nitroalkanes) | 1,1-Bis(p-ethoxyphenyl)propane, 2-amino-1,1-bis(p-ethoxyphenyl)propane | nih.gov |

| Oxidation of Nitropropane Chain | Oxidation (2-Nitropropane) | 1,1-Bis(p-ethoxyphenyl)acetone, Nitrite | researchgate.net |

| O-de-ethoxylation | O-demethylation (Methoxychlor) | 1-(p-ethoxyphenyl)-1-(p-hydroxyphenyl)-2-nitropropane, 1,1-Bis(p-hydroxyphenyl)-2-nitropropane | who.int |

| Hydroxylation of Propane Chain | Hydroxylation (Methoxychlor, BPA) | 1,1-Bis(p-ethoxyphenyl)-2-nitropropan-1-ol | nih.govnih.gov |

Specific enzymes are responsible for the chemical transformations observed during biodegradation. Key enzymatic reactions applicable to this compound include O-dealkylation, hydroxylation, and nitro group modification.

O-De-ethoxylation: The breakdown of methoxy (B1213986) groups (O-demethylation) in compounds like methoxychlor is a well-documented enzymatic process, often mediated by cytochrome P450 monooxygenases or peroxygenases found in soil microorganisms. who.int It is highly probable that similar enzyme systems, specifically O-dealkylases, would catalyze the O-de-ethoxylation of this compound. This reaction involves the cleavage of the ether bond, converting an ethoxy group (-OCH2CH3) into a hydroxyl group (-OH) and releasing acetaldehyde (B116499) or ethanol. This transformation increases the water solubility of the molecule, facilitating further degradation and potential cleavage of the aromatic rings.

Hydroxylation: Hydroxylase and dioxygenase enzymes are central to the microbial metabolism of aromatic compounds. The white-rot fungus P. chrysosporium utilizes these enzymes to hydroxylate the aliphatic chain of methoxychlor. nih.gov Such enzymes could hydroxylate the propane backbone of this compound, making it more susceptible to further breakdown.

Nitro Group Transformation: The nitropropane group is a key target for enzymatic action. Enzymes such as 2-nitropropane dioxygenase, found in fungi, catalyze the oxidation of 2-nitropropane to acetone and nitrite. researchgate.net This represents a direct pathway for the detoxification and degradation of the nitroalkane side chain of the target molecule.

Abiotic Degradation Mechanisms

In addition to microbial activity, this compound can be transformed in the environment through non-biological (abiotic) processes, including hydrolysis, photolysis, and oxidation. These processes are influenced by environmental factors such as pH, sunlight exposure, and the presence of reactive chemical species.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis for many organic pollutants is dependent on pH.

Environmental Hydrolysis Rate: For the analogous compound methoxychlor, chemical hydrolysis in moist soils and water is a slow process, with a reported half-life of about one year under typical environmental pH conditions (pH 7) and a temperature of 27°C. epa.govacs.org The reaction for methoxychlor is largely pH-independent in the range of pH 3-7 but is accelerated by alkaline conditions, which promote the elimination of hydrogen chloride (dehydrochlorination). acs.orgchemicalbook.com It is expected that this compound would also exhibit slow hydrolysis under neutral conditions, with the potential for base-catalyzed elimination of the nitro group.

Hydrolytic Products: The hydrolysis of methoxychlor yields products such as anisoin, anisil, and 2,2-bis(p-methoxyphenyl)-1,1-dichloroethylene (DMDE). acs.org For this compound, hydrolysis could potentially lead to the formation of 1,1-bis(p-ethoxyphenyl)propene via elimination of the nitro group. In one study, the degradation of methoxychlor was achieved using immobilized cellulase, which generated hydroxyl radicals (OH·) that attacked the molecule, leading to intermediates like 1,1-bis(4-methoxyphenyl)-ethanol and diphenylmethanol. iwaponline.comnih.gov

Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly sunlight. This is a significant degradation pathway for many pesticides that reside in surface waters or on soil surfaces.

Direct and Indirect Photolysis: Methoxychlor can undergo both direct and indirect photolysis. epa.gov Direct photolysis in water is slow, with a half-life of 4.5 months. epa.gov However, indirect or "sensitized" photolysis, which involves energy transfer from other light-absorbing molecules in the water (photosensitizers), is much more rapid, with a half-life of less than 5 hours. epa.gov Given its structural similarity, this compound is also expected to be susceptible to photolytic degradation, especially in sunlit surface waters containing natural sensitizers like dissolved organic matter.

Photolytic Products: The photolysis of nitroalkanes can proceed via the cleavage of the carbon-nitrogen bond, generating an α-nitroalkyl radical. capes.gov.br In other cases, photocatalytic reactions can lead to denitrative alkenylation, forming a C-C bond where the nitro group was. chemrxiv.orgchemrxiv.org The photolysis of methoxychlor's degradation product, DMDE, results in photoisomerization and the formation of corresponding benzophenones. nih.gov Irradiation of methoxychlor can also yield 4,4'-dimethoxybenzophenone (B177193) and 4-methoxyphenol. chemicalbook.com Therefore, potential photoproducts of this compound could include 4,4'-diethoxybenzophenone and various rearranged isomers.

Oxidative processes, particularly reactions with hydroxyl radicals (•OH), are a primary mechanism for the transformation of organic compounds in the atmosphere and can also be important in water.

Atmospheric Oxidation: If this compound were to volatilize into the atmosphere, it would likely be degraded by reacting with photochemically generated hydroxyl radicals. The estimated vapor phase half-life for methoxychlor via this process is very short, at approximately 3.7 hours. epa.govospar.org A similarly rapid atmospheric oxidation would be expected for this compound.

Advanced Oxidation Processes (AOPs): In water treatment scenarios, AOPs that generate highly reactive hydroxyl radicals can effectively degrade persistent pollutants. The photocatalytic degradation of methoxychlor using a titanium dioxide (TiO2) catalyst has been shown to be effective, yielding methoxybenzaldehyde as a degradation product. researchgate.net Such technologies represent a viable method for the engineered remediation of water contaminated with this compound.

Table 2: Abiotic Degradation Data for the Analogous Compound Methoxychlor

| Degradation Process | Environmental Compartment | Half-Life | References |

|---|---|---|---|

| Hydrolysis | Moist Soil / Water (pH 7, 27°C) | ~1 year | epa.govacs.org |

| Direct Photolysis | Water | 4.5 months | epa.gov |

| Indirect (Sensitized) Photolysis | Water | < 5 hours | epa.gov |

| Atmospheric Oxidation (reaction with •OH) | Atmosphere (vapor phase) | ~3.7 hours | epa.govospar.org |

Comparative Degradation Studies with Related Diarylalkanes

Due to a scarcity of direct research on the environmental degradation of this compound, this section will draw comparisons with the well-studied diarylalkane insecticide, methoxychlor acs.orgorst.eduun.orgepa.govbeyondpesticides.org. Methoxychlor, or 1,1,1-trichloro-2,2-bis(p-methoxyphenyl)ethane, shares a similar bis(alkoxyphenyl) core structure, making it a relevant surrogate for understanding potential degradation behaviors. Another related compound, DDT (1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane), is also included for its historical significance and extensive environmental data acs.orgepa.govbeyondpesticides.org.

The primary degradation pathways for these compounds involve hydrolysis, dehydrochlorination, and microbial metabolism. For instance, methoxychlor undergoes hydrolysis, with a half-life of approximately one year at 27°C in aquatic environments with common pH levels. In contrast, DDT is more persistent, with a hydrolysis half-life of about eight years under similar conditions acs.orgepa.gov. The major hydrolysis products of methoxychlor include anisoin, anisil, and 2,2-bis(p-methoxyphenyl)-1,1-dichloroethylene (DMDE), while DDT primarily degrades to 2,2-bis(p-chlorophenyl)-1,1-dichloroethylene (DDE) acs.orgepa.gov. It is plausible that this compound could undergo analogous transformations, potentially yielding corresponding ketone and olefinic derivatives.

Microbial action also plays a significant role in the breakdown of these compounds. The white-rot fungus Phanerochaete chrysosporium has been shown to mineralize methoxychlor, metabolizing it into several products nih.gov. The initial steps in this fungal degradation involve dechlorination and hydroxylation nih.gov. Given the structural similarities, it is conceivable that similar microbial pathways could contribute to the degradation of this compound in soil and sediment environments.

The persistence of these compounds in soil varies. Methoxychlor has a reported half-life of around 120 days in soil, though this can be as rapid as one week under certain conditions orst.edu. It degrades more quickly in aerobic soils compared to anaerobic environments orst.edu. Residues of methoxychlor have been detected in soil for up to 14 months beyondpesticides.org.

Table 1: Comparative Degradation of Diarylalkanes

| Compound | Primary Degradation Pathways | Major Degradation Products | Half-life in Water (27°C, pH 7) | Soil Half-life |

|---|---|---|---|---|

| Methoxychlor | Hydrolysis, Microbial Degradation, Photolysis | Anisoin, Anisil, DMDE, 2,2,2-trichloro-1,1-bis(4-methoxyphenyl)ethanol | ~1 year acs.orgepa.gov | ~120 days (aerobic) orst.edu |

| DDT | Dehydrochlorination, Microbial Degradation | DDE, DDD | ~8 years acs.orgepa.gov | 2-15 years |

| This compound | Expected: Hydrolysis, Microbial Degradation, Photolysis | Hypothesized: Ketones, Olefinic derivatives | Data not available | Data not available |

Influence of Environmental Parameters on Degradation Kinetics and Pathways

The rate and mechanisms of degradation for this compound are significantly influenced by a variety of environmental factors. These parameters can affect both abiotic and biotic degradation processes.

pH: The pH of the surrounding medium, be it water or soil solution, can have a profound effect on the hydrolysis rates of pesticides. For many organic compounds, degradation is catalyzed by either acidic or basic conditions mdpi.com. For instance, the hydrolysis of methoxychlor is pH-independent at common aquatic pH levels, but for DDT, the reaction is pH-dependent acs.orgepa.gov. The degradation of some pesticides by chlorine dioxide and ozone, for example, is generally more rapid in neutral to alkaline conditions compared to acidic environments mdpi.com. It is anticipated that the stability of the nitropropane group in this compound would also be pH-sensitive.

Temperature: Temperature influences the rate of chemical reactions, including hydrolysis and microbial metabolism. Generally, an increase in temperature accelerates degradation rates. For example, the degradation of pesticides like carbaryl (B1668338) and malathion (B1675926) is significantly faster at 25°C compared to 10°C usgs.gov. This principle would apply to the degradation of this compound, with faster breakdown expected in warmer climates or during summer months.

Soil Composition: The organic matter and clay content of soil are critical in determining the fate of pesticides. Soil organic matter can adsorb pesticides, which can either decrease their availability for microbial degradation or, conversely, provide a surface for catalytic degradation mdpi.commst.dkmsu.eduresearchgate.net. The mobility of pesticides is also affected, with higher organic matter content generally leading to lower leaching potential msu.edu. The degradation of some pesticides shows a positive correlation with the amount of organic matter and microbial biomass in the soil mst.dk.

Aerobic vs. Anaerobic Conditions: The presence or absence of oxygen is a crucial determinant for microbial degradation pathways. Methoxychlor, for example, degrades more rapidly under aerobic conditions in soil orst.edu. However, under anaerobic conditions in sediments, its half-life can be significantly shorter, at less than 28 days, compared to over 100 days in aerobic sediments epa.gov. This suggests that different microbial communities are active in the degradation process under varying oxygen levels.

UV Radiation: Photodegradation, or the breakdown of compounds by sunlight, is another important environmental transformation pathway, particularly in surface waters and on soil surfaces researchgate.netnih.govmdpi.comresearchgate.net. UV radiation can directly cleave chemical bonds within the pesticide molecule or indirectly lead to its degradation through the formation of reactive oxygen species in the water nih.gov. The diarylalkane structure is susceptible to photolysis. For methoxychlor, direct photolysis has a half-life of 4.5 months, but indirect "sensitized" photolysis in the presence of other substances can reduce this to less than 5 hours epa.gov.

Table 2: Influence of Environmental Parameters on Pesticide Degradation

| Environmental Parameter | General Influence on Degradation | Anticipated Effect on this compound |

|---|---|---|

| pH | Affects hydrolysis rates and microbial activity. mdpi.com | Degradation rate likely to be pH-dependent, with potential for increased hydrolysis at extreme pH values. |

| Temperature | Higher temperatures generally increase degradation rates. usgs.gov | Faster degradation expected in warmer conditions due to increased reaction kinetics and microbial metabolism. |

| Soil Organic Matter | Can increase adsorption, potentially slowing or enhancing degradation depending on the mechanism. mdpi.commst.dk | Increased adsorption to soil is expected, potentially reducing mobility and bioavailability for microbial uptake. |

| Aerobic/Anaerobic Conditions | Determines the active microbial communities and degradation pathways. orst.eduepa.gov | Different degradation products and rates are expected under aerobic versus anaerobic conditions. |

| UV Radiation | Can lead to direct and indirect photolysis. researchgate.netnih.gov | Susceptible to photodegradation, especially in surface waters and on exposed soil. |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Method Development and Optimization

The separation and detection of 1,1-Bis(p-ethoxyphenyl)-2-nitropropane rely heavily on chromatographic techniques. The optimization of these methods involves careful selection of columns, mobile phases, and detector settings to achieve the desired sensitivity, selectivity, and resolution.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of nitroaromatic compounds due to its applicability to a wide range of polarities and thermal stabilities. nih.gov Method development for this compound would logically be based on established protocols for similar nitroaromatic structures.

Reversed-phase HPLC is the most common approach. The separation is typically achieved on stationary phases like C18 or Phenyl Hydride, which are effective for resolving structurally similar compounds. tandfonline.commtc-usa.com Mobile phases usually consist of a mixture of water with an organic modifier such as methanol or acetonitrile. tandfonline.com Gradient elution is often employed to effectively separate multiple components in a sample within a reasonable timeframe. tandfonline.com Detection is commonly performed using a UV detector, with a wavelength set around 254 nm, where nitroaromatic compounds typically exhibit strong absorbance. mtc-usa.comtandfonline.com For trace analysis in complex matrices like soil or water, online preconcentration steps using a Solid-Phase Extraction (SPE) cartridge can be coupled with the HPLC system to significantly improve the limits of detection. tandfonline.comtandfonline.com

Table 1: Example HPLC Method Parameters for Nitroaromatic Compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Cogent Phenyl Hydride™, 4µm, 100Å | mtc-usa.com |

| Mobile Phase | A: DI Water with 0.1% Formic Acid (v/v)B: Acetonitrile with 0.1% Formic Acid (v/v) | mtc-usa.com |

| Flow Rate | 1.0 mL/minute | mtc-usa.com |

| Detection | UV @ 254 nm | mtc-usa.com |

| Injection Volume | 1 µL | mtc-usa.com |

Gas Chromatography (GC) is a powerful alternative for the analysis of volatile and semi-volatile nitroaromatic compounds. While traditionally used for thermally stable molecules, advances in commercially available deactivated injection port liners and wide-bore capillary columns have made routine GC analysis of more labile nitroaromatics possible. nih.gov

The key to successful GC analysis of nitro-compounds lies in detector selection and optimization. Due to the presence of the electron-withdrawing nitro group, the Electron Capture Detector (ECD) is highly suitable, offering excellent sensitivity for determining low concentrations of these compounds. nih.govepa.gov Another highly selective detector is the Nitrogen-Phosphorus Detector (NPD), which shows an enhanced response to nitrogen-containing compounds, thereby reducing interference from other sample components. epa.govchromatographyonline.comphenomenex.com Optimizing detector performance involves carefully controlling gas flow rates (e.g., hydrogen and air for an NPD) and temperature to ensure a stable baseline and maximum sensitivity. chromatographyonline.comchromatographyonline.com

Table 2: Typical GC Method Parameters for Nitroaromatic Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | DB-5 (30m x 0.32mm ID, 0.25 µm film) | epa.gov |

| Injector Temp | 200 °C | epa.gov |

| Detector Temp | 300 °C (ECD) | epa.gov |

| Oven Program | 60 °C (hold 2 min) to 300 °C at 10 °C/min | epa.gov |

| Detector | Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) | epa.gov |

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry (MS), are indispensable for the unambiguous identification and quantification of analytes in complex matrices. ijpsjournal.com

GC-MS combines gas chromatography with mass spectrometry, providing detailed structural information that aids in definitive compound identification. ijpsjournal.com It is particularly useful for separating and identifying isomers or closely related compounds that may co-elute in simpler systems. epa.gov

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) offers enhanced selectivity and sensitivity, making it a gold standard for trace-level quantification. ox.ac.ukedqm.eu This technique is crucial when analyzing samples where matrix effects could interfere with detection. ox.ac.uk Tandem mass spectrometry (MS/MS) isolates a specific precursor ion of the target analyte and fragments it to produce characteristic product ions, creating a highly specific analytical signature that can be monitored to quantify the compound with minimal interference. nih.gov The development of LC-MS/MS methods is essential for achieving the low detection limits required by many regulatory guidelines. eurofins.comnih.gov

Validation of Analytical Procedures (Specificity, Accuracy, Precision, Limits of Detection/Quantification)

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose. europa.eueuropa.eu According to international guidelines such as those from the ICH, validation involves evaluating several key performance characteristics. europa.euresearchgate.net

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities or matrix components. nih.gov For chromatographic methods, this is demonstrated by achieving good resolution between the analyte peak and other peaks. nih.gov

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is typically determined by analyzing a sample with a known concentration (e.g., a certified reference material) and comparing the measured value to the certified value. europa.eu

Precision: Precision expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

Reproducibility: Precision between different laboratories. europa.eueuropa.eu

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eunih.gov

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

Table 3: Summary of Analytical Method Validation Parameters

| Validation Parameter | Description | Common Acceptance Criteria | Source |

|---|---|---|---|

| Specificity | Ability to measure analyte in the presence of interferences. | Analyte peak is well-resolved from others. | nih.gov |

| Accuracy | Closeness of measured value to the true value. | Recovery of 80-120% of the known amount. | europa.eu |

| Precision | Degree of scatter between a series of measurements. | Relative Standard Deviation (%RSD) ≤ 15%. | nih.gov |

| Linearity | Proportionality of results to concentration. | Correlation coefficient (R²) ≥ 0.995. | nih.gov |

| LOD | Lowest detectable amount. | Signal-to-Noise ratio of 3:1. | nih.gov |

| LOQ | Lowest quantifiable amount. | Signal-to-Noise ratio of 10:1. | europa.eu |

Sample Preparation Strategies for Trace Analysis in Environmental Matrices

Sample preparation is a crucial step for trace analysis, as it serves to extract the analyte from the sample matrix, concentrate it, and remove interfering substances. pjoes.comepa.gov The choice of technique depends on the matrix (e.g., soil, water, sediment) and the physicochemical properties of this compound.

For solid environmental matrices like soil and sediment, common extraction techniques include:

Soxhlet Extraction: A classical but effective method that uses a continuous flow of a heated solvent. It is often time-consuming and requires large solvent volumes. dphen1.com

Ultrasonic Extraction (Sonication): Uses ultrasonic energy to facilitate the extraction of analytes from the solid matrix into a solvent. It is generally faster than Soxhlet extraction. nih.govdphen1.com

Pressurized Liquid Extraction (PLE): An automated technique that uses solvents at elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption. dphen1.com

For aqueous samples, Solid-Phase Extraction (SPE) is the preferred method. epa.gov In SPE, the water sample is passed through a cartridge containing a solid adsorbent (e.g., C18, silica). The analyte is retained on the sorbent while the water and other impurities pass through. The analyte is then eluted with a small volume of an organic solvent, resulting in a concentrated and cleaned-up sample extract. nih.govepa.gov

Following extraction, a cleanup step is often necessary to remove co-extracted matrix components that could interfere with the analysis. This is commonly done using column chromatography with adsorbents such as silica gel, alumina, or Florisil. researchgate.net The choice of adsorbent and elution solvents is optimized to separate the target analyte from interferences. researchgate.net

Conclusion and Future Perspectives in the Academic Study of 1,1 Bis P Ethoxyphenyl 2 Nitropropane

Summary of Key Chemical Discoveries and Methodological Advancements

Direct methodological advancements for the synthesis of 1,1-Bis(p-ethoxyphenyl)-2-nitropropane are not well-documented. However, key discoveries in the broader fields of nitroalkane chemistry and the synthesis of 1,1-diarylalkanes provide a solid foundation for its eventual construction and study.

A probable synthetic pathway involves the conjugate addition of a suitable nucleophile to a nitroalkene precursor, such as 1-(p-ethoxyphenyl)-2-nitropropene. This type of reaction is a cornerstone of carbon-carbon bond formation. Research into the synthesis of complex nitrocyclopropanes, for instance, often commences with the conjugate addition of a dicarbonyl compound to a nitrostyrene (B7858105) derivative, establishing a reliable method for creating the core C-C bond adjacent to the nitro group. beilstein-journals.org

Alternatively, the synthesis could potentially be achieved through a Friedel-Crafts type alkylation of ethoxybenzene with a suitable electrophile derived from 2-nitropropane (B154153). The synthesis of related diaryl compounds, such as 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane, often begins with the acid-catalyzed condensation of a ketone (cyclopentanone) with an activated phenol (B47542) (o-cresol), a methodology that could be adapted for this compound. researchgate.net

Methodological advancements relevant to this compound's potential transformations are abundant. The reduction of aromatic nitro groups to primary amines is a well-established and highly efficient process, with modern methods utilizing catalysts like palladium on carbon with hydrazine (B178648) hydrate (B1144303), which can achieve yields of 97-98%. google.comjetir.org Furthermore, the versatile reactivity of the nitro group itself has been exploited in numerous ways, including its ability to be transformed into carbonyls (the Nef reaction) or to participate in cyclization reactions to form heterocycles like isoxazolines. researchgate.net

Unresolved Questions and Challenges in Compound Synthesis and Mechanistic Understanding

The most significant unresolved question is the development of an optimized, high-yield synthesis specific to this compound. The lack of a dedicated published procedure means that significant empirical work would be required to establish ideal reaction conditions, catalysts, and purification methods.

Several synthetic challenges can be anticipated:

Control of Regioselectivity: In a Friedel-Crafts approach using ethoxybenzene, ensuring exclusive para,para substitution without the formation of ortho,para or other isomers would be critical for obtaining a pure product.

Side Reactions: The nitroalkane functional group is sensitive to reaction conditions. Strong bases, often used to generate carbon nucleophiles for conjugate addition, can deprotonate the carbon alpha to the nitro group, potentially leading to elimination reactions or other undesired transformations. wikipedia.orgnih.gov The thermal stability of nitroalkanes can also be a concern, as they may decompose at elevated temperatures. wikipedia.org

Precursor Availability: The synthesis of the likely precursor, 1-(p-ethoxyphenyl)-2-nitropropene, would be a necessary prerequisite and may present its own synthetic challenges.

From a mechanistic standpoint, the precise electronic and steric effects governing the formation of the C-C bond between the two phenyl-bearing carbons have not been studied. Understanding the kinetics and thermodynamics of a potential conjugate addition versus a Friedel-Crafts pathway would be a key area for mechanistic investigation.

Emerging Research Avenues in Advanced Characterization and Theoretical Modeling

A complete, experimentally verified characterization profile for this compound is not available in the public domain. An essential avenue of research would be its full spectroscopic and structural elucidation.

Spectroscopic Analysis: Comprehensive characterization using modern spectroscopic techniques is a primary goal. This includes 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the connectivity and stereochemistry, Infrared (IR) spectroscopy to identify the characteristic nitro group stretches, and high-resolution Mass Spectrometry (MS) to confirm the exact molecular weight. nih.gov